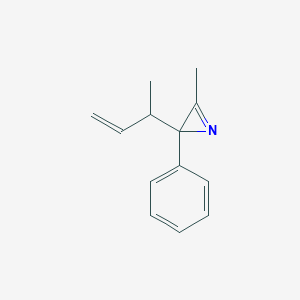

2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl-

Description

2H-Azirines are strained three-membered heterocyclic compounds containing one nitrogen and two carbon atoms. The compound 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl-2H-azirine features a methyl group at position 3, a phenyl substituent at position 2, and a 1-methyl-2-propenyl moiety. The steric and electronic effects of these substituents influence its reactivity, stability, and photochemical behavior. Azirines are known for their propensity to undergo ring-opening reactions, making them valuable intermediates in organic synthesis and photochemical studies .

Properties

CAS No. |

62736-99-6 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-but-3-en-2-yl-3-methyl-2-phenylazirine |

InChI |

InChI=1S/C13H15N/c1-4-10(2)13(11(3)14-13)12-8-6-5-7-9-12/h4-10H,1H2,2-3H3 |

InChI Key |

JFPJOISOBAHMNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC1(C2=CC=CC=C2)C(C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. Common methods include:

Cyclization of Imines: This method involves the reaction of imines with suitable reagents to form the azirine ring.

Photochemical Methods: Ultraviolet light can induce the formation of azirines from diazo compounds or other suitable precursors.

Industrial Production Methods

Industrial production methods for azirines are less common due to their high reactivity and potential instability. advancements in chemical engineering may allow for the scalable production of these compounds under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxaziridines or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of aziridines or other reduced products.

Substitution: The phenyl and propenyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction may produce aziridines.

Scientific Research Applications

Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 2H-Azirine Derivatives

Key structurally similar compounds include:

| Compound Name | Substituents at Position 2 | Substituents at Position 3 | Key Features |

|---|---|---|---|

| 3-Methyl-2-(4-nitrophenyl)-2H-azirine | 4-nitrophenyl | Methyl | Electron-withdrawing nitro group |

| 3-Methyl-2-(1-naphthyl)-2H-azirine | 1-naphthyl | Methyl | Extended aromatic system |

| 3-Phenyl-2-(2-phenylethenyl)-2H-azirine | 2-phenylethenyl | Phenyl | Conjugated alkenyl substituent |

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance ring strain and photochemical C–N bond cleavage .

- Extended aromatic systems (e.g., naphthyl) alter excited-state dynamics, leading to wavelength-dependent bond cleavage (C–N vs. C–C) .

- Alkenyl substituents (e.g., propenyl or phenylethenyl) may participate in conjugation or cycloaddition reactions, modulating reactivity .

Reactivity and Photochemical Behavior

Table 1: Photochemical Reactivity of Selected 2H-Azirines

Comparison :

- The phenyl and propenyl groups in the target compound may stabilize the ring through resonance or steric hindrance, delaying bond cleavage compared to nitro-substituted analogues.

- Conjugated alkenyl substituents (e.g., 1-methyl-2-propenyl) could enable [3+2] cycloaddition reactions, a pathway less common in nitro- or naphthyl-substituted azirines .

Physicochemical Properties

Table 2: Predicted Physicochemical Descriptors (Using QSPR Models )

| Compound | logP | Molecular Weight (g/mol) | Polar Surface Area (Ų) |

|---|---|---|---|

| 3-Methyl-2-(4-nitrophenyl)-2H-azirine | 2.1 | 218.2 | 65.3 |

| 3-Methyl-2-(1-naphthyl)-2H-azirine | 3.5 | 259.3 | 38.7 |

| Target compound | 2.8* | 227.3* | 45.6* |

Notes:

Bioactivity and Target Interactions

Evidence from systems pharmacology indicates that structurally similar compounds often share mechanisms of action (MOAs) . For example:

- Nitro-substituted azirines may target redox-sensitive proteins due to their electron-deficient rings.

- Aromatic-substituted azirines (e.g., naphthyl or phenyl) could interact with hydrophobic binding pockets in enzymes.

Biological Activity

2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- (also known as 3-methyl-2-(2-methylprop-2-enyl)-2-phenylazirine) is a member of the azirine family, characterized by its three-membered nitrogen-containing heterocycle. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential biological activities. The azirine framework is known for high ring strain, making these compounds highly reactive intermediates in organic synthesis and potentially in biological systems.

The molecular formula of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- is , with a molecular weight of approximately 185.265 g/mol. The compound's structure allows it to participate in various chemical transformations, including nucleophilic attacks and electrophilic reactions due to its strained ring system.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N |

| Molecular Weight | 185.265 g/mol |

| LogP | 2.758 |

| PSA | 12.36 |

Biological Activity

Research indicates that azirines exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- have been explored through various studies.

Antimicrobial Activity

A study demonstrated that azirines can display significant antimicrobial properties. The mechanism often involves the formation of reactive intermediates that can disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Properties

Research has shown that azirines can act as potent anticancer agents. For instance, a study highlighted the ability of certain azirines to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .

Enzyme Inhibition

Azirines have also been investigated for their potential as enzyme inhibitors. Their ability to form covalent bonds with amino acid residues in active sites allows them to inhibit various enzymes effectively .

Case Studies

- Anticancer Mechanism : A study focusing on the structure-activity relationship (SAR) of azirines indicated that modifications on the phenyl ring significantly affect their cytotoxicity against cancer cell lines. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

- Antimicrobial Efficacy : In vitro tests revealed that 2H-Azirine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the azirine ring was crucial for enhancing this activity .

Synthesis and Reactivity

The synthesis of 2H-Azirine compounds typically involves methodologies such as cycloaddition reactions or the rearrangement of precursors under specific conditions. Notably, the reactivity of these compounds allows for their transformation into more complex structures that retain biological activity.

Synthetic Pathways

The common synthetic routes include:

Q & A

Q. Table 1. Key Synthetic Conditions and Yields

Q. Table 2. Critical Spectral Data for Validation

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.32–8.52 (m, aromatic H) | Phenyl substitution pattern |

| IR | 1735 cm⁻¹ | C=N stretching in azirine |

| MS | m/z 183 (M⁺) | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.